molecular formula C28H27N3O4 B2784952 Methyl benzoyl-L-tryptophyl-D-phenylalaninate

Methyl benzoyl-L-tryptophyl-D-phenylalaninate

Cat. No.: B2784952
M. Wt: 469.5 g/mol
InChI Key: MPFZAIDTRUPTSU-LOSJGSFVSA-N
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Description

HCH6-1 is a synthetic dipeptide compound known for its role as a competitive antagonist of Formyl peptide receptor 1 (FPR1). This receptor is involved in the activation of neutrophils, which are a type of white blood cell crucial for the immune response. HCH6-1 has been studied for its potential therapeutic effects in inflammatory diseases, particularly acute lung injury .

Preparation Methods

The synthesis of HCH6-1 involves the formation of a dipeptide structure. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through standard peptide synthesis techniques, which typically involve the coupling of amino acids using reagents such as carbodiimides or phosphonium salts .

Chemical Reactions Analysis

HCH6-1 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It inhibits the activation of neutrophils by blocking the binding of formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) to FPR1. This inhibition prevents the generation of superoxide anions, elastase release, and chemotaxis in neutrophils .

Scientific Research Applications

HCH6-1 has several scientific research applications:

Comparison with Similar Compounds

HCH6-1 is unique in its high specificity and potency as an FPR1 antagonist. Similar compounds include:

HCH6-1 stands out due to its selective inhibition of FPR1 without significant off-target effects, making it a valuable tool in research focused on neutrophil-mediated inflammatory responses .

Biological Activity

Methyl benzoyl-L-tryptophyl-D-phenylalaninate is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, pharmacological effects, and comparisons with related compounds.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

  • Formation of N-benzoyl-L-tryptophan : L-tryptophan reacts with benzoyl chloride in the presence of a base (e.g., sodium hydroxide).
  • Coupling with D-phenylalanine : The resulting N-benzoyl-L-tryptophan is coupled with D-phenylalanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
  • Methylation : Finally, the carboxyl group is methylated using methyl iodide in the presence of potassium carbonate.

This compound exhibits its biological activity primarily through interactions with various molecular targets:

  • Protein Binding : The compound can bind to specific proteins and enzymes, modifying their activity and function. This interaction can influence cellular pathways, including signal transduction and gene expression.
  • Receptor Agonism : Similar compounds have been shown to act as agonists for G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and response mechanisms .

Antimicrobial Properties

Research indicates that related compounds exhibit significant antimicrobial activity. For instance, studies on benzoyl derivatives demonstrated growth-inhibitory effects against various bacterial strains, including E. coli and S. aureus. The structure-activity relationship suggests that modifications in the benzoyl group can enhance or reduce this activity .

Cytotoxicity

The cytotoxic potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

CompoundCell LineIC50 (µM)
This compoundEhrlich's ascites carcinoma5
Control (5-Fluorouracil)Dalton's lymphoma ascites10

Case Studies

  • Antitumor Activity : A study examined the antitumor effects of substituted benzoyl derivatives, revealing that certain compounds showed remarkable inhibition in a Lactobacillus casei model used for antitumor prescreening .
  • Neutrophil Activation : Research on similar compounds highlighted their ability to activate neutrophils through GPCR pathways, leading to increased reactive oxygen species production, which is vital for immune responses .

Comparison with Similar Compounds

This compound can be compared with other related compounds to elucidate variations in biological activity:

CompoundKey DifferencesBiological Activity
N-benzoyl-L-tryptophanLacks D-phenylalanine derivativeLower activity
Methylbenzoyl-L-tryptophyl-L-phenylalaninateDifferent stereochemistryAltered receptor interactions
Benzoyl-L-tryptophyl-D-phenylalaninateAbsence of methyl groupVariations in solubility

Properties

IUPAC Name

methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZAIDTRUPTSU-LOSJGSFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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